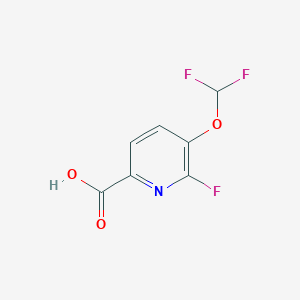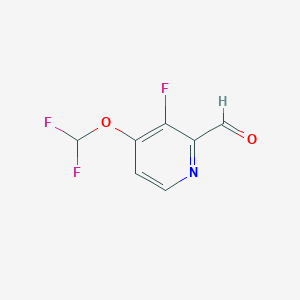
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile, also known as 5-TFMBN, is a synthetic organic compound belonging to the family of trifluoromethylbenzonitriles. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as glucocorticoid receptor agonists and antagonists. 5-TFMBN has become increasingly important in the field of synthetic organic chemistry due to its unique properties, such as its low boiling point, high solubility, and low reactivity.
Wirkmechanismus
The mechanism of action of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is not yet fully understood. However, it is believed that it acts as a nucleophile, forming a covalent bond with a substrate molecule. This covalent bond then triggers a cascade of reactions that ultimately result in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile are not yet fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the synthesis of cholesterol, the inhibition of the enzyme cyclooxygenase-2, and the inhibition of the enzyme 5-alpha reductase. In addition, 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile in laboratory experiments is its low reactivity and high solubility. This makes it ideal for synthesizing a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, its low boiling point makes it easy to evaporate and collect. However, 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is also highly toxic and should be handled with care.
Zukünftige Richtungen
The future of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is promising. Its unique properties make it an ideal intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, its low reactivity and high solubility make it suitable for a variety of laboratory experiments. Furthermore, its biochemical and physiological effects are still being studied, and it is possible that new and exciting applications may be discovered in the future.
Wissenschaftliche Forschungsanwendungen
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has been studied extensively in the field of synthetic organic chemistry. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biologically active compounds, such as glucocorticoid receptor agonists and antagonists. In addition, 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has been used to study the mechanism of action of various drugs, as well as in the development of new drugs.
Eigenschaften
IUPAC Name |
5-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)7-2-1-6(3-5(7)4-16)17-9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTQYILWAJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




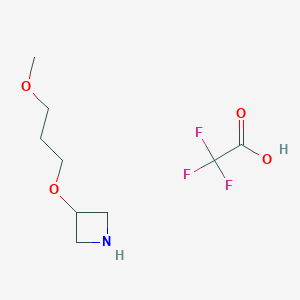
![(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1412921.png)
![tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1412923.png)
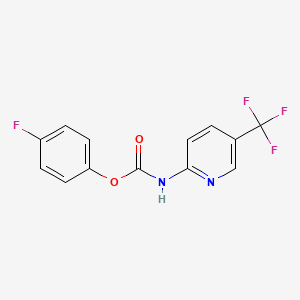
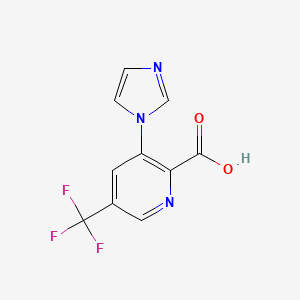
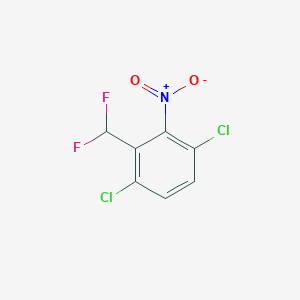
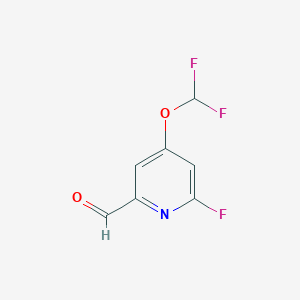
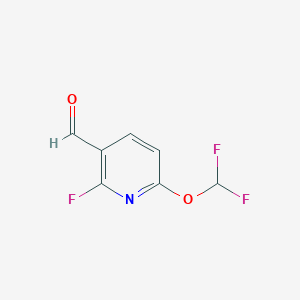
![Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate](/img/structure/B1412931.png)
